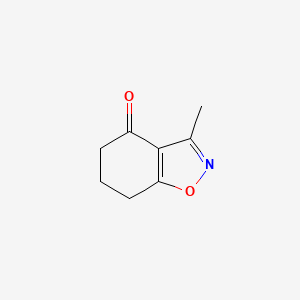

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

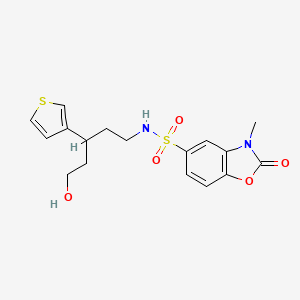

The molecular structure of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms.科学的研究の応用

Continuous Flow Photochemical Synthesis

Isoxazole-5(4H)-ones, including derivatives of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, have been synthesized through organic photoredox catalysis under continuous flow conditions. This method provides a mild, efficient pathway to produce heteropentacycle compounds found in several bioactive molecules. The study highlighted the synthesis's scalability and the larvicidal activity of some compounds against Aedes aegypti, showcasing their potential in pharmaceutical and agrochemical industries (Sampaio et al., 2023).

Spectroscopic and Computational Study

A NBS-promoted three-component synthesis method for α,β-unsaturated isoxazol-5(4H)-ones demonstrates an efficient and clean reaction process. The study included a detailed spectroscopic investigation and computational study of a specific derivative, revealing insights into the molecular structure, vibrational frequencies, and electronic properties. This work opens avenues for exploring these compounds in various applications due to their structural and electronic versatility (Kiyani et al., 2015).

Green Synthesis in Water

A green synthesis approach for isoxazol-5(4H)-one derivatives, including this compound derivatives, has been developed. This method utilizes water as a solvent and highlights the environmental friendliness and efficiency of synthesizing these compounds. The process underscores the importance of sustainable methods in chemical synthesis, especially for compounds with potential applications in pharmaceuticals and agrochemicals (Pourmousavi et al., 2018).

Catalyzed Synthesis Using Salicylic Acid

Salicylic acid has been investigated as a catalyst for synthesizing 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones in water, presenting a cost-effective, simple, and non-toxic method. This catalytic activity opens up new pathways for the synthesis of these derivatives, highlighting the potential for creating compounds with applications in agriculture, photonic devices, and the pharmaceutical industry in an environmentally friendly manner (Mosallanezhad and Kiyani, 2019).

作用機序

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one acts as a selective antagonist for the serotonin receptor 5-HT1A. This means it binds to this receptor and blocks its activity, which can have various effects depending on the role of the 5-HT1A receptor in different parts of the body.

Safety and Hazards

特性

IUPAC Name |

3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAMNKMCXOKTLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=O)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2683676.png)

![2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2683677.png)

![Tert-butyl N-(3-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2683679.png)

![4-(Trifluoromethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B2683680.png)

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2683682.png)

![4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2683683.png)

![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B2683687.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2683688.png)

![1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683689.png)